Binding Affinity: Negligible Displacement of [125I]-Glucagon vs. Potent Antagonist Cpd 1
In a direct head-to-head comparison using CHO cell membranes expressing human GCGR, Glucagon Receptor Antagonist Inactive Control (Cpd 2) demonstrated minimal inhibition of [125I]-glucagon binding, achieving only 20% inhibition at a high concentration of 10 µM . In stark contrast, the active comparator, Glucagon Receptor Antagonist I (Cpd 1), potently displaced [125I]-glucagon with an IC50 of 181 ± 10 nM [1]. This represents a >55-fold difference in concentration required for even partial inhibition, quantifying the compound's functional inactivity.
| Evidence Dimension | Inhibition of [125I]-Glucagon Binding to hGCGR |
|---|---|
| Target Compound Data | 20% inhibition at 10,000 nM |
| Comparator Or Baseline | Glucagon Receptor Antagonist I (Cpd 1): IC50 = 181 nM |
| Quantified Difference | >55-fold higher concentration required for only 20% inhibition |
| Conditions | CHO cell membranes expressing human glucagon receptor |
Why This Matters
This data confirms the compound's essential role as a true negative control, as it lacks the primary pharmacodynamic activity of the active antagonist, ensuring any observed effects in an experimental system are not due to GCGR antagonism.
- [1] Qureshi, S. A., et al. (2004). A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects. Diabetes, 53(12), 3267-3273. View Source
